molecular formula C21H23N5O4S B14945001 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B14945001
M. Wt: 441.5 g/mol
InChI Key: ZPVYRRUJGLMBQR-UHFFFAOYSA-N
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Description

2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an acetylphenyl group, and a dimethoxyphenyl ethyl acetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the acetylphenyl group, and the coupling with the dimethoxyphenyl ethyl acetamide. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.

    Substitution: The tetrazole ring and acetylphenyl group can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.

Medicine

The compound’s potential medicinal properties can be investigated, including its ability to interact with specific molecular targets. This can lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and acetylphenyl group can bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl ethyl acetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl ethyl acetamide moiety but lacks the tetrazole ring and acetylphenyl group.

    Acetamide, N-(3,4-dimethoxyphenethyl)-: Similar structure but without the tetrazole ring and acetylphenyl group.

Uniqueness

The presence of the tetrazole ring and acetylphenyl group in 2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide makes it unique compared to similar compounds

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H23N5O4S/c1-14(27)16-5-4-6-17(12-16)26-21(23-24-25-26)31-13-20(28)22-10-9-15-7-8-18(29-2)19(11-15)30-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,28)

InChI Key

ZPVYRRUJGLMBQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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